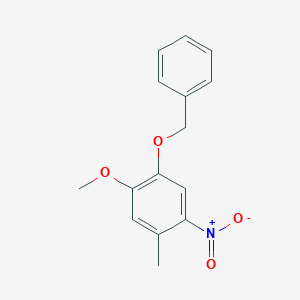

4-Benzyloxy-5-methoxy-2-nitrotoluene

描述

4-Benzyloxy-5-methoxy-2-nitrotoluene is an organic compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a toluene backbone. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

准备方法

The synthesis of 4-Benzyloxy-5-methoxy-2-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-benzyloxy-5-methoxytoluene using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反应分析

4-Benzyloxy-5-methoxy-2-nitrotoluene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, potassium permanganate for oxidation, and alkoxide bases for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学研究应用

Key Reactions

The compound undergoes various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium catalysts or tin(II) chloride in hydrochloric acid.

- Oxidation : The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

- Substitution : The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Scientific Research Applications

The applications of 4-Benzyloxy-5-methoxy-2-nitrotoluene span several fields:

Chemical Research

- Intermediate Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. For instance, it has been used in synthesizing novel 2-substituted mercaptobenzimidazole derivatives, which exhibited significant antiulcer activity.

Biological Studies

- Enzyme Interaction : Research indicates that the compound may interact with various enzymes and receptors, suggesting potential biological activity. Studies are ongoing to explore its anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration .

Medicinal Chemistry

- Therapeutic Development : The compound is being investigated as a precursor for developing new therapeutic agents. Its unique functional groups may facilitate interactions with biological targets, which is crucial for assessing its therapeutic potential and safety profile.

Industrial Applications

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials, including dyes and polymers. The versatility of the compound allows for modifications that enhance its properties for specific industrial applications.

作用机制

The mechanism of action of 4-Benzyloxy-5-methoxy-2-nitrotoluene depends on the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved can vary widely depending on the specific application .

相似化合物的比较

4-Benzyloxy-5-methoxy-2-nitrotoluene can be compared with similar compounds such as:

4-Benzyloxy-2-nitrotoluene: Lacks the methoxy group, which can affect its reactivity and applications.

5-Methoxy-2-nitrotoluene: Lacks the benzyloxy group, leading to different chemical properties and uses.

4-Benzyloxy-5-methoxytoluene:

The presence of both the benzyloxy and methoxy groups, along with the nitro group, makes this compound unique in terms of its reactivity and versatility in various chemical reactions .

生物活性

4-Benzyloxy-5-methoxy-2-nitrotoluene is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a nitro group, a methoxy group, and a benzyloxy group attached to a toluene backbone. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₅H₁₅NO₄, with a molecular weight of 273.28 g/mol. The synthesis typically involves treating 4-benzyloxy aniline with chloroacyl chlorides, resulting in various derivatives that may exhibit enhanced biological properties. The compound undergoes various chemical reactions, including reduction, oxidation, and substitution, allowing for further modifications that can enhance its bioactivity.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that certain nitro-substituted compounds exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC₅₀ values ranging from 1.2 to 5.3 μM against different cancer cell lines, indicating significant potential for development as anticancer agents .

| Compound Name | IC₅₀ (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.2 | MCF-7 |

| Compound B | 3.1 | HCT116 |

| Compound C | 4.4 | HEK 293 |

Antimicrobial Activity

The antimicrobial activity of nitro-containing compounds is well-documented. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage DNA and lead to cell death . Preliminary studies suggest that this compound may exhibit similar antimicrobial effects against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

| Enterococcus faecalis | 8 μM |

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Nitro-substituted compounds have shown inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), both of which are critical in inflammatory pathways . The presence of the nitro group in the structure may facilitate these interactions, making it a candidate for further exploration in inflammatory disease models.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors within biological systems, leading to alterations in cellular functions. The nitro group is particularly significant as it can be reduced to form reactive species that interact with cellular macromolecules such as DNA and proteins .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the anticancer activity of synthesized derivatives based on the structure of this compound. Results indicated that certain derivatives exhibited selective cytotoxicity towards MCF-7 breast cancer cells with IC₅₀ values significantly lower than those of standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Effectiveness

In another study focusing on antimicrobial activity, derivatives were tested against various bacterial strains. The results showed promising antibacterial effects, particularly against E. faecalis, suggesting potential applications in treating infections caused by resistant strains .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyloxy-5-methoxy-2-nitrotoluene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sequential functionalization of toluene derivatives. For example, benzyloxy and methoxy groups can be introduced via nucleophilic substitution or Ullmann coupling under basic conditions. The nitro group is typically added via nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C). Ultrasound-assisted synthesis (e.g., as described for benzyloxy-containing compounds) can improve yields by enhancing reaction homogeneity and reducing side products . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of benzyl bromide), and maintaining anhydrous conditions to prevent hydrolysis.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C-NMR : Look for aromatic proton signals split by substituents (e.g., nitro groups cause deshielding; methoxy protons appear as singlets at ~δ 3.8 ppm) .

- IR Spectroscopy : Confirm nitro (stretching at ~1520 and 1350 cm⁻¹), benzyl ether (C-O-C at ~1250 cm⁻¹), and methoxy (C-O at ~2850 cm⁻¹) groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (C₁₅H₁₅NO₄ = 289.29 g/mol). High-resolution MS (HRMS) resolves isotopic patterns.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Nitro Group Hazards : Avoid friction, heat, or shock to prevent explosive decomposition. Use spark-free equipment and conduct reactions in fume hoods .

- Skin/Eye Protection : Wear nitrile gloves and goggles; benzyl ethers can cause irritation upon contact. In case of exposure, rinse with water for 15+ minutes .

- Storage : Store in airtight containers at 2–8°C, away from reducing agents or strong acids .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in catalytic cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Methoxy and benzyloxy groups donate electrons via resonance, altering regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions. To study this, perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and compare with experimental yields under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PhCN)₂) .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Recrystallize using gradient solvents (e.g., ethanol/water mixtures) and analyze via DSC (Differential Scanning Calorimetry) to detect polymorphs.

- Data Validation : Cross-reference with NIST Chemistry WebBook or peer-reviewed databases for standardized spectral libraries .

- Isomeric Contamination : Use chiral HPLC (e.g., Chiralpak IC column) to rule out stereochemical impurities if synthetic routes involve asymmetric steps .

Q. How can computational modeling predict the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Degradation Pathways : Employ QSAR (Quantitative Structure-Activity Relationship) models to estimate hydrolysis rates (e.g., EPI Suite). The nitro group may resist biodegradation, but methoxy/benzyloxy groups could undergo oxidative cleavage.

- Adsorption Studies : Use molecular dynamics simulations (e.g., GROMACS) to model interactions with soil organic matter or microplastics, referencing surface chemistry methodologies .

Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., ¹³C or ¹⁵N) of this compound for tracer studies?

- Methodological Answer :

- Isotope Incorporation : Introduce ¹³C via labeled benzyl bromide (e.g., ¹³C₆H₅CH₂Br) during etherification. For ¹⁵N, use HNO₃ enriched with ¹⁵N during nitration.

- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to separate labeled/unlabeled species, validated by LC-MS .

属性

IUPAC Name |

1-methoxy-5-methyl-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-11-8-14(19-2)15(9-13(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLJFBODCWOVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394765 | |

| Record name | 4-BENZYLOXY-5-METHOXY-2-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121086-26-8 | |

| Record name | 4-BENZYLOXY-5-METHOXY-2-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。